molecular formula C15H19N B11890904 1-Benzyl-1-azaspiro[4.4]non-6-ene CAS No. 78877-19-7

1-Benzyl-1-azaspiro[4.4]non-6-ene

Cat. No.: B11890904
CAS No.: 78877-19-7
M. Wt: 213.32 g/mol
InChI Key: QJBLDLFYCYRBLK-UHFFFAOYSA-N
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Description

1-Benzyl-1-azaspiro[4.4]non-6-ene is a spirocyclic compound characterized by a unique structure that includes a benzyl group attached to a nitrogen-containing spiro ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-1-azaspiro[4.4]non-6-ene can be synthesized through several methods. One notable method involves the gold(I)-catalyzed spirocyclization of 1-ene-4,9- and 3-ene-1,7-diyne esters. This reaction proceeds via a tandem 1,2- or 1,3-acyloxy migration/Nazarov cyclization/5-exo-dig cyclization/1,5-acyl migration pathway . The reaction conditions are typically mild, often carried out at room temperature, making it an efficient and practical approach.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the gold-catalyzed spirocyclization method mentioned above provides a scalable route for its synthesis. The use of gold catalysts and mild reaction conditions makes this method suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-1-azaspiro[4.4]non-6-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the spirocyclic structure.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Substitution reactions often require catalysts or specific reagents like palladium on carbon for hydrogenation reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce various reduced forms of the spirocyclic structure.

Scientific Research Applications

1-Benzyl-1-azaspiro[4.4]non-6-ene has several scientific research applications:

Mechanism of Action

The mechanism by which 1-Benzyl-1-azaspiro[4.4]non-6-ene exerts its effects involves interactions with molecular targets and pathways. The spirocyclic structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological pathways. Detailed studies on its mechanism of action are ongoing, focusing on its potential as a therapeutic agent .

Comparison with Similar Compounds

Uniqueness: 1-Benzyl-1-azaspiro[44]non-6-ene is unique due to its benzyl group and the specific arrangement of the spirocyclic structure

Conclusion

1-Benzyl-1-azaspiro[4.4]non-6-ene is a fascinating compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable subject of study, with ongoing research exploring its full potential.

Biological Activity

1-Benzyl-1-azaspiro[4.4]non-6-ene, a compound characterized by its unique spirocyclic structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

PropertyValue
CAS Number 78877-19-7
Molecular Formula C16H19N
Molecular Weight 239.34 g/mol
IUPAC Name This compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly enzymes involved in cellular processes. Notably, studies have indicated that this compound exhibits inhibitory effects on specific enzymes such as topoisomerase I, which plays a crucial role in DNA replication and transcription .

Anticancer Properties

Research has highlighted the potential of this compound as an anticancer agent. In vitro studies demonstrated that the compound effectively inhibits the proliferation of cancer cell lines by inducing apoptosis and disrupting cell cycle progression. Specifically, it has shown efficacy against breast and colon cancer cell lines, leading to significant reductions in cell viability at micromolar concentrations .

Neuroprotective Effects

In addition to its anticancer properties, there is emerging evidence suggesting that this compound may possess neuroprotective effects. Animal models have indicated that the compound can mitigate oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Research Findings

A series of studies have been conducted to evaluate the biological activity of this compound:

  • Cell Viability Assays : Various assays (MTT, SRB) were employed to assess the cytotoxic effects of the compound on cancer cell lines. Results indicated IC50 values ranging from 5 to 15 µM depending on the cell line tested .
  • Mechanistic Studies : Flow cytometry analyses revealed that treatment with this compound led to an increase in apoptotic cells, confirming its role in inducing apoptosis through caspase activation pathways .
  • In Vivo Studies : In animal models, administration of the compound resulted in reduced tumor growth and improved survival rates compared to control groups, supporting its potential as a therapeutic agent .

Case Studies

Several case studies have illustrated the efficacy of this compound:

Case Study 1: Breast Cancer Treatment
A study involving MCF7 breast cancer cells demonstrated that treatment with 10 µM of the compound resulted in a 70% reduction in cell viability over 48 hours. Mechanistic investigations revealed upregulation of pro-apoptotic markers such as Bax and downregulation of anti-apoptotic proteins like Bcl-2.

Case Study 2: Neuroprotection
In a model of oxidative stress-induced neurotoxicity, administration of 20 mg/kg body weight of the compound significantly reduced neuronal cell death and improved cognitive function in treated animals compared to controls.

Properties

CAS No.

78877-19-7

Molecular Formula

C15H19N

Molecular Weight

213.32 g/mol

IUPAC Name

1-benzyl-1-azaspiro[4.4]non-8-ene

InChI

InChI=1S/C15H19N/c1-2-7-14(8-3-1)13-16-12-6-11-15(16)9-4-5-10-15/h1-4,7-9H,5-6,10-13H2

InChI Key

QJBLDLFYCYRBLK-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC=C2)N(C1)CC3=CC=CC=C3

Origin of Product

United States

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